4'-Propyl-[1,1'-biphenyl]-4-thiol
Description
Significance of Biphenyl (B1667301) Scaffolds in Advanced Organic and Materials Chemistry
Biphenyl scaffolds, which consist of two interconnected phenyl rings, are fundamental building blocks in the design of a wide array of organic molecules. rsc.orgbohrium.com Their rigid and planar nature, combined with the ability to be functionalized at various positions, makes them ideal for constructing complex molecular architectures with specific electronic and steric properties. researchgate.net This versatility has led to their use in diverse fields, including the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgbohrium.commdpi.com The biphenyl unit serves as a crucial structural motif in numerous natural products and commercially significant compounds, underscoring its importance in synthetic organic chemistry. rsc.orgdoaj.org
The Role of Thiol Functionality in Tailored Molecular Architectures
The introduction of a thiol (-SH) group onto a molecular scaffold imparts unique chemical reactivity and properties. Thiols are known for their ability to form strong bonds with metal surfaces, particularly gold, which is a cornerstone of self-assembled monolayer (SAM) technology. nih.govacs.org This property allows for the precise control of surface properties and the fabrication of nanoscale devices. acs.orgnih.gov Furthermore, the thiol group can participate in a variety of "click" reactions, such as thiol-ene and thiol-yne additions, which are highly efficient and orthogonal, enabling the construction of complex polymers and biomaterials. researchgate.netrsc.org The ability of thiols to form disulfide bonds also provides a mechanism for creating cross-linked networks and responsive materials. polimi.it
Academic Research Trajectories of Biphenyl-Thiol Systems
The combination of a biphenyl scaffold with a thiol functional group has created a rich area of academic inquiry. Research has largely focused on leveraging the unique properties of both moieties. A significant trajectory has been the development of biphenyl-based thiols for the formation of highly ordered SAMs on metal substrates. nih.govnih.gov These SAMs have been investigated for their potential use in molecular electronics, nanolithography, and as protective coatings. nih.govresearchgate.net Another key research direction involves the incorporation of biphenyl-thiol units into larger, more complex architectures, such as polymers and dendrimers, to create materials with tailored optical, electronic, and mechanical properties. researchgate.netpolimi.it The study of structure-property relationships in these systems, particularly how the substitution pattern on the biphenyl rings affects the behavior of the thiol group, remains an active area of investigation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(4-propylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11,16H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRPRGGKHZXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 4 Propyl 1,1 Biphenyl 4 Thiol Systems
Vibrational Spectroscopy for Molecular Conformation and Bonding
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a window into the bonding and conformational arrangement of 4'-Propyl-[1,1'-biphenyl]-4-thiol. These methods are particularly sensitive to the orientation of molecules, a critical aspect in the study of self-assembled monolayers.
Infrared (IR) spectroscopy is a powerful method for identifying functional groups and determining the molecular orientation within a sample. In the context of this compound, IR analysis reveals characteristic vibrational modes associated with its constituent parts.
The IR spectrum of thiol-modified materials typically shows a characteristic peak for the S-H stretching vibration. This peak is often observed in the region of 2500-2600 cm⁻¹. For instance, in a study on thiol-modified beta-cyclodextrin, the attachment of the thiol group was confirmed by a significant peak at 2692 cm⁻¹. nih.gov Similarly, the IR spectrum of extracted exopolysaccharides (EPS) has shown a weak absorption band around 2576 cm⁻¹ corresponding to the S-H stretching of a sulfhydryl group. researchgate.net
When this compound forms self-assembled monolayers (SAMs) on surfaces like gold, the orientation of the biphenyl (B1667301) moiety can be inferred from the IR spectra. Studies on similar biphenyl thiol SAMs suggest that the biphenyl groups adopt a small tilt angle with respect to the surface normal. nih.gov This orientation is crucial for the packing and stability of the monolayer. The analysis of mixed SAMs of other biphenyl thiols has shown common bands, such as a b₁ᵤ fundamental mode at 1003 cm⁻¹, which can be used to assess the coverage and molecular orientation. acs.org
Table 1: Characteristic IR Vibrational Frequencies for Thiol-Containing Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| S-H | Stretching | 2500-2600 | nih.govresearchgate.net |
| Biphenyl Ring | b₁ᵤ skeletal mode | ~1003 | acs.org |
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying molecules adsorbed on metal surfaces through a phenomenon known as Surface-Enhanced Raman Scattering (SERS). researchgate.net For biphenyl thiol derivatives, Raman and SERS are instrumental in probing the molecule-substrate interactions and conformational changes upon adsorption.
In studies of biphenyl-4-thiol (BPT) on gold surfaces, the Raman spectra reveal distinct vibrational modes. researchgate.netresearchgate.net The continuous-wave Raman spectrum of BPT powder shows a prominent coupled ring vibrational mode at approximately 1585 cm⁻¹. researchgate.netresearchgate.net When BPT is adsorbed onto a gold surface in a nanoparticle-on-mirror (NPoM) cavity, this vibrational line can be split and broadened, indicating the binding to the gold surface. researchgate.netresearchgate.net
SERS studies on self-assembled monolayers of biphenyl ethynyl (B1212043) thiols have shown that the adsorption orientation on the gold surface can vary depending on the terminal group. researchgate.net Vibrational modes corresponding to the adsorbate-metal interaction through the sulfur atom are key indicators of the binding mechanism. researchgate.net
Table 2: Key Raman Shifts for Biphenyl-4-thiol (BPT)
| Sample | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| BPT Powder | Coupled ring vibration | 1585 | researchgate.netresearchgate.net |
| BPT in NPoM cavity | Coupled ring vibration | Broadened and split from 1585 | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the propyl group and the aromatic protons of the biphenyl core.
The propyl group would exhibit three sets of signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the biphenyl ring. The aromatic region of the spectrum would be more complex due to the presence of multiple, coupled protons on the two phenyl rings. The specific chemical shifts and coupling patterns of these aromatic protons are sensitive to the substitution pattern and the dihedral angle between the two phenyl rings. In related biphenyl compounds, aromatic protons typically resonate in the range of 7.0-8.2 ppm. researchgate.netrsc.orgorgsyn.org For example, in 4-methoxy-1,1'-biphenyl, the aromatic protons appear as multiplets between 7.01 and 7.59 ppm. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The propyl group carbons would appear in the aliphatic region of the spectrum, typically between 10 and 40 ppm. careerendeavour.com The aromatic carbons of the biphenyl system would resonate in the range of approximately 110-150 ppm. rsc.orgcareerendeavour.comrsc.org The carbon atom attached to the electron-donating propyl group and the carbon attached to the thiol group would have characteristic chemical shifts influenced by these substituents. For instance, in 4-methyl-1,1'-biphenyl, the aromatic carbons appear between 126.9 and 141.2 ppm, with the methyl carbon at 21.1 ppm. beilstein-journals.org The presence of a thiol group would also influence the chemical shifts of the adjacent carbon atoms.
Table 3: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Propyl (CH₃, CH₂) | 0.9 - 2.7 | researchgate.net |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.2 | rsc.orgorgsyn.org |
| ¹³C | Propyl (CH₃, CH₂) | 10 - 40 | careerendeavour.combeilstein-journals.org |
| ¹³C | Aromatic (Ar-C) | 110 - 150 | rsc.orgcareerendeavour.comrsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, the UV-Vis spectrum is characterized by absorptions corresponding to π → π* transitions.
The biphenyl chromophore is the primary contributor to the UV-Vis spectrum. The electronic spectrum of biphenyl and its derivatives is sensitive to the substitution on the rings and the dihedral angle between them. acs.org The introduction of a propyl group and a thiol group will cause shifts in the absorption maxima (λmax) compared to unsubstituted biphenyl. The propyl group, being an alkyl group, is expected to cause a small red shift (bathochromic shift). The thiol group can also influence the electronic transitions.
Studies on other biphenyl derivatives show that the polarity of the solvent can affect the position and intensity of the absorption bands. youtube.com In general, biphenyls exhibit a strong absorption band around 250 nm. For example, UVA exposure can induce changes in the absorption spectra of thiol-containing compounds, indicating electronic structural changes. mdpi.com The specific λmax for this compound would provide insight into its electronic structure and conjugation.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₅H₁₆S, the expected molecular weight is approximately 228.35 g/mol . bldpharm.combldpharm.com
While a specific, published mass spectrum for this compound was not found in the surveyed literature, a plausible fragmentation pattern can be predicted based on the known fragmentation behaviors of thiols, aromatic compounds, and alkylbenzenes. thieme-connect.dewhitman.edu
Upon electron impact ionization, the molecule would form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of the sulfur atom would also give rise to a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope. whitman.edu
Key fragmentation pathways are expected to involve the cleavage of bonds at positions alpha and beta to the aromatic rings and the functional groups. The propyl group is likely to undergo benzylic cleavage, a common fragmentation for alkylbenzenes, resulting in the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation. thieme-connect.de Another possibility is the loss of a propyl radical (•C₃H₇).
The biphenyl and thiol moieties also contribute to the fragmentation pattern. Cleavage of the C-S bond or the S-H bond can occur. The aromatic rings themselves can undergo fragmentation, leading to smaller, stable aromatic cations.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Proposed) | Proposed Fragment Ion | Formula of Fragment | Notes |
| 228 | [C₁₅H₁₆S]⁺• | C₁₅H₁₆S | Molecular Ion (M⁺•) |
| 199 | [M - C₂H₅]⁺ | C₁₃H₁₁S⁺ | Loss of an ethyl radical from the propyl group via benzylic cleavage. |
| 185 | [M - C₃H₇]⁺ | C₁₂H₉S⁺ | Loss of a propyl radical. |
| 152 | [C₁₂H₈]⁺• | C₁₂H₈⁺• | Loss of the propyl and thiol groups, resulting in a biphenyl radical cation. |
| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Tropylium ion, a common fragment in compounds containing a benzyl (B1604629) moiety. thieme-connect.de |
This table is based on theoretical fragmentation patterns and not on experimental data.
Solid-State Structural Characterization
The solid-state structure of a molecule provides definitive information about its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions.
X-ray diffraction is the definitive method for determining the crystal and molecular structure of a compound in the solid state. However, a search of the current scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound.
Studies on other biphenyl derivatives have revealed a wide range of crystal packing motifs, often driven by π-π stacking interactions between the aromatic rings. google.com The presence of the propyl and thiol groups in this compound would introduce additional van der Waals and potential hydrogen bonding interactions, leading to a unique three-dimensional architecture.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/System | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |
| Space Group | P2₁/c or P-1 | Frequently observed space groups for non-chiral organic compounds. |
| Key Bond Lengths | C-S: ~1.75-1.85 Å, C-C (biphenyl link): ~1.48-1.51 Å | Based on typical values for similar functional groups. |
| Dihedral Angle | Variable | The twist angle between the two phenyl rings will depend on the crystal packing. |
This table presents predicted data based on common observations for similar organic compounds and is not based on experimental results for this compound.
Further experimental work, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to definitively determine its solid-state structure and confirm the predicted structural features.
Computational and Theoretical Investigations of 4 Propyl 1,1 Biphenyl 4 Thiol
Quantum Chemical Modeling for Molecular Geometry and Electronic Structure
Quantum chemical modeling provides a powerful lens through which the molecular geometry and electronic structure of 4'-Propyl-[1,1'-biphenyl]-4-thiol can be elucidated. These computational methods offer insights into the molecule's fundamental properties, which are crucial for understanding its behavior and potential applications.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. irjweb.comscience.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are instrumental in optimizing the molecular geometry of this compound. irjweb.comnih.govresearchgate.net These calculations aim to find the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. The planarity between the two phenyl rings and the orientation of the propyl and thiol substituents are key structural parameters determined through DFT. ajchem-a.com The accuracy of these calculations is often validated by comparing the results with experimental data, where available. science.gov
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), are also determined using DFT. irjweb.comscience.gov The MEP map is particularly useful for identifying the nucleophilic and electrophilic sites within the molecule, which are crucial for predicting its reactivity.
Table 1: Representative DFT-Calculated Geometrical Parameters for Biphenyl-based Molecules
| Parameter | Typical Calculated Value (Å or °) | Reference |
| C-C bond length (phenyl ring) | ~1.39 - 1.41 | ajchem-a.com |
| C-C bond length (inter-ring) | ~1.48 - 1.50 | ajchem-a.com |
| C-S bond length | ~1.76 - 1.78 | researchgate.net |
| C-S-H bond angle | ~96 - 98 | mdpi.com |
| Dihedral angle (between rings) | Variable, depends on conformation | researchgate.net |
Note: The values presented are typical ranges for similar biphenyl (B1667301) structures and may vary for this compound depending on the specific computational method and basis set used.
Hartree-Fock and Semi-Empirical Methods (e.g., PM3)
While DFT is a popular choice, other computational methods like Hartree-Fock (HF) and semi-empirical methods also provide valuable insights. ajchem-a.comnasa.gov The HF method, an ab initio approach, offers a fundamental understanding of the electronic structure, although it does not account for electron correlation to the same extent as DFT. ajchem-a.comnasa.gov
Semi-empirical methods, such as PM3 (Parametrized Model number 3), offer a computationally less expensive alternative for larger molecular systems. researchgate.netresearchgate.netdr-dral.com These methods use parameters derived from experimental data to simplify the calculations. dr-dral.com PM3 can be employed for initial geometry optimizations and to obtain qualitative information about the electronic structure and stability of different conformations of this compound. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgresearchgate.net
HOMO-LUMO Energy Gap Determination
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comscience.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. science.gov
The energies of the HOMO and LUMO, and consequently the energy gap, for this compound can be calculated using various quantum chemical methods, including DFT and semi-empirical approaches. irjweb.comresearchgate.net The nature of the HOMO and LUMO, including their electron density distribution across the molecule, provides insights into the regions involved in electron donation and acceptance during chemical reactions. For instance, in many biphenyl derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.
Table 2: Representative FMO Data for Biphenyl Derivatives
| Parameter | Typical Calculated Value (eV) | Reference |
| HOMO Energy | -5.0 to -6.5 | irjweb.com |
| LUMO Energy | -1.0 to -2.5 | irjweb.com |
| HOMO-LUMO Gap | 3.5 to 5.0 | irjweb.com |
Note: These values are illustrative and can vary significantly based on the specific substituents and the computational method employed.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.
Simulated IR and UV-Vis Spectra
Theoretical calculations can generate simulated infrared (IR) and ultraviolet-visible (UV-Vis) spectra for this compound. irjweb.comstfc.ac.uk
Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net By comparing the calculated frequencies and intensities with experimental IR spectra, specific vibrational modes can be assigned to the observed absorption bands. researchgate.net This includes characteristic vibrations such as the S-H stretch of the thiol group, C-H stretches of the propyl chain and aromatic rings, and C-C stretching modes within the biphenyl framework. mdpi.com
Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. researchgate.nethzdr.de The simulated spectrum can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π-π* transitions within the aromatic system. researchgate.net These predictions are instrumental in interpreting experimental UV-Vis data and understanding the electronic behavior of the molecule. mountainscholar.orghiroshima-u.ac.jp
Analysis of Reactivity and Electronic Descriptors
Computational chemistry offers a powerful lens for examining the electronic structure of molecules, which in turn governs their reactivity. For aromatic thiols like this compound, descriptors derived from quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting chemical behavior.
Electronic descriptors such as polarizability, dipole moment, and electronegativity are fundamental to understanding the behavior of molecules in various environments.
Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is critical in predicting intermolecular interactions.
Dipole Moment is a measure of the separation of positive and negative charges in a molecule. For substituted biphenyls, the magnitude and direction of the molecular dipole moment are critical in determining the structure and properties of self-assembled monolayers (SAMs). tu-dresden.de The dipole moment can influence the work function of a metal substrate upon SAM formation and control the composition of mixed SAMs in equilibrium. tu-dresden.deacs.org Computational studies on chlorinated biphenyls have shown that toxic congeners often possess low dipole moments, which may correlate with their accumulation in adipose tissue. nih.gov The introduction of different functional groups can significantly alter the dipole moment, thereby tuning the electrostatic properties of the molecular layer. mdpi.com
Electronegativity , a measure of an atom's ability to attract shared electrons, is a key global reactivity descriptor used to explain the stability and reactivity of molecular structures. researchgate.net
Interactive Table: Conceptual Illustration of Electronic Descriptor Effects for Biphenyl Systems. Note: Specific values for this compound are not available in the cited literature; this table illustrates general principles.
| Descriptor | Influences | Significance in Biphenyl Systems |
| Polarizability | Intermolecular forces (van der Waals), response to electric fields. | Affects packing density and dielectric properties of SAMs. csic.es |
| Dipole Moment | Molecular orientation in electric fields, intermolecular interactions, surface potential. | Determines work function modification of substrates and controls composition of mixed SAMs. tu-dresden.deacs.org |
| Electronegativity | Electron-accepting tendency, bond polarity, overall reactivity. | High electronegativity is associated with good electrophilic character. |
To provide a more quantitative prediction of chemical reactivity, global and local descriptors are calculated using DFT.
Global Reactivity Descriptors , such as chemical potential, hardness, and the electrophilicity index, describe the reactivity of the molecule as a whole. These are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap generally implies higher reactivity.
Local Reactivity Descriptors aim to identify the most reactive sites within a molecule. The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netfaccts.de It is used to predict sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. researchgate.net For a molecule like this compound, Fukui analysis would likely identify the sulfur atom as a primary site for electrophilic attack and certain carbon atoms on the aromatic rings as susceptible to both nucleophilic and electrophilic interactions, depending on the reaction conditions.
Interactive Table: Key Reactivity Descriptors and Their Chemical Meaning.
| Descriptor Type | Descriptor Name | Definition & Significance |
| Global | Chemical Hardness (η) | Resistance to change in electron configuration. Higher hardness indicates lower reactivity. |
| Global | Chemical Potential (μ) | The escaping tendency of electrons from a system. Related to electronegativity. |
| Global | Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. |
| Local | Fukui Function (f(r)) | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. faccts.denih.gov |
Computational Studies of Interfacial Interactions in Self-Assembled Systems
This compound is well-suited for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold (Au). Computational studies are essential for elucidating the structure and stability of these interfaces at the molecular level.
Experimental and theoretical studies on the closely related [1,1'-biphenyl]-4-thiol (BPT) on Au(111) surfaces reveal detailed structural information. Unlike the common (√3 × √3)R30° structure seen for alkanethiols, densely packed BPT SAMs form a distinct hexagonal (2 × 2) structure. nih.govresearchgate.net This arrangement is governed by the interplay between the strong sulfur-gold bond and the intermolecular interactions between the rigid biphenyl backbones. researchgate.netacs.org
Molecular dynamics (MD) and DFT simulations are employed to model these systems. nih.govrsc.org MD simulations can reveal the dynamic behavior of the monolayers, including molecular motions and structural rearrangements over time. nih.gov DFT calculations provide insights into the energetics of adsorption, the nature of the sulfur-gold bond, and the preferred orientation of the molecules on the surface. aip.org For biphenyl-based thiols, the orientation is a balance between the bonding preference of the sulfur headgroup and the van der Waals interactions between the aromatic rings, which tend to favor a more upright orientation in densely packed layers. aip.org The inclusion of an alkyl chain, such as the propyl group, can introduce additional conformational flexibility and influence the final packing arrangement, often leading to odd-even effects in molecular orientation depending on the chain length. researchgate.netacs.org
Interactive Table: Structural Characteristics of Biphenyl-Thiol SAMs on Au(111).
| Feature | Description | Reference |
| Adsorption | Molecules anchor to the gold surface via a strong covalent sulfur-gold bond. | mdpi.com |
| Packing Structure | Densely packed monolayers of [1,1'-biphenyl]-4-thiol form a hexagonal (2x2) lattice. | nih.govresearchgate.net |
| Molecular Orientation | The biphenyl units are generally tilted with respect to the surface normal, with the angle depending on surface coverage and intermolecular forces. | aip.org |
| Intermolecular Forces | Van der Waals interactions between the aromatic rings are significant in stabilizing the assembled structure. | aip.org |
| Role of Alkyl Spacer | The number of methylene (B1212753) units between the thiol and the biphenyl can induce odd-even effects in the molecular tilt and packing density. | researchgate.netacs.org |
Theoretical Studies of Chemical Transformation Mechanisms
Theoretical chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including those involving aromatic thiols. By mapping the potential energy surface of a reaction, computational methods can identify intermediate structures, transition states, and reaction products.
Understanding a chemical transformation requires charting its reaction pathway , which is the lowest energy path connecting reactants to products. A crucial point along this pathway is the transition state (TS) , which represents the highest energy barrier that must be overcome for the reaction to proceed.
DFT calculations are widely used to locate and characterize transition states. core.ac.ukwhiterose.ac.uk For instance, in the hydrodesulfurization of biphenyl-2-thiol, a related compound, NMR experiments and theoretical modeling were used to characterize key intermediates and clarify the sulfur extrusion step. acs.org In studies of thiol-Michael additions, DFT calculations combined with methods like the Nudged Elastic Band (NEB) can determine the entire reaction coordinate and identify the rate-determining step. acs.org The energy of the transition state relative to the reactants defines the activation energy (Ea), a critical parameter for reaction rates. Computational models have shown that for certain reversible thiol additions, an electron-withdrawing group can stabilize the anionic transition state, making the reaction faster. nih.gov
Once the potential energy surface, including the energies of reactants, products, and transition states, has been calculated, key kinetic and thermodynamic parameters can be predicted.
Kinetics deals with the rate of a reaction. The activation energy (Ea) derived from the transition state calculation is the primary determinant of the rate constant (k) through the Arrhenius or Eyring equations. Theoretical studies can compare the activation barriers for competing reaction pathways to predict which product will form faster (kinetic product). acs.orgnih.gov Kinetic investigations of thiol-disulfide exchange reactions show that rates are influenced by factors like the pKa of the thiols and the geometry of the transition state. nih.govnih.gov
Interactive Table: Linking Computational Predictions to Reaction Outcomes.
| Computational Parameter | Prediction | Implication |
| Activation Energy (Ea) | Reaction Rate (Kinetics) | A lower Ea corresponds to a faster reaction rate. |
| Reaction Energy (ΔE or ΔG) | Product Stability (Thermodynamics) | A more negative ΔG indicates a more stable product and a more favorable equilibrium. |
| Transition State Structure | Reaction Mechanism | The geometry of the TS provides insight into the bond-making and bond-breaking processes. |
| Intermediate Stability | Reaction Pathway | The presence of stable intermediates can influence the overall course of the reaction. |
Electrochemical and Spectroscopic Properties
Electrochemical Behavior and Redox Properties
The electrochemical behavior of biphenyl-thiol compounds can be investigated using techniques like cyclic voltammetry. researchgate.net The thiol group can undergo electrochemical oxidation to form a disulfide. The potential at which this occurs can provide information about the electronic environment of the thiol group. The biphenyl (B1667301) system itself can also be electrochemically active, undergoing oxidation or reduction at specific potentials. These redox properties are crucial for applications in molecular electronics and sensors.
Surface Characterization Techniques for SAMs
Spectroscopic Signature (NMR, IR, UV-Vis)
Spectroscopic techniques are essential for the characterization of this compound.
NMR Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the biphenyl rings and the aliphatic protons of the propyl group. The chemical shifts and coupling constants would confirm the substitution pattern. ¹³C NMR would provide information on the carbon skeleton of the molecule.
IR Spectroscopy: The IR spectrum would exhibit a characteristic absorption band for the S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹. Absorptions corresponding to the C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings, would also be present.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show strong absorptions in the ultraviolet region due to the π-π* transitions of the conjugated biphenyl system. The position and intensity of these absorptions can be influenced by the substituents on the biphenyl rings.
Chemical Reactivity and Transformation Mechanisms of Biphenyl Thiols
Oxidation Pathways of Thiol Groups (e.g., to Disulfides)
The thiol group is susceptible to oxidation, a fundamental reaction that often leads to the formation of a disulfide bond. This conversion from a thiol to a disulfide is a redox reaction. libretexts.org The process is a two-step reaction that involves intermediate species. nih.gov
In this reaction, two molecules of the thiol (R-SH) are oxidized to form a disulfide (R-S-S-R). youtube.com This thiol-disulfide interchange can be a slow process but can be accelerated by enzymatic catalysis in biological systems. nih.gov The reaction involves the transfer of a disulfide bond from a protein to another, leaving the first protein in a reduced state. ebi.ac.uk
The general mechanism for thiol-disulfide exchange can proceed through direct substitution or via thiol oxidation. nih.gov The direct substitution pathway follows an S_N2-type model where the attacking sulfur atom of one thiol binds to the sulfur of another, forming a trisulfide-like transition state before the leaving thiol is released. nih.gov
This reversible reaction is crucial in various chemical and biological processes. For instance, disulfide bonds are key structural components in many proteins. libretexts.org In a laboratory setting, reducing agents like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) are used to maintain proteins in their reduced, free thiol state by preventing the formation of disulfide bonds. libretexts.org
Nucleophilic Reactivity of the Thiol Moiety
The sulfur atom of the thiol group in 4'-Propyl-[1,1'-biphenyl]-4-thiol possesses lone pairs of electrons, rendering it nucleophilic. Thiols are generally more nucleophilic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are even more potent nucleophiles. masterorganicchemistry.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com
The nucleophilic character of the thiol allows it to participate in various reactions, including:
S_NAr Reactions: The thiolate anion can act as a nucleophile in nucleophilic aromatic substitution (S_NAr) reactions, displacing a leaving group on an activated aromatic ring. nih.govacs.orgacs.orgnih.gov The reaction rate is dependent on the nature of the solvent and the presence of activating groups on the aromatic ring. acs.org
Michael Addition: Thiols can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction involves the addition of the nucleophilic thiol to the β-carbon of the unsaturated system. wikipedia.org
Alkylation: The thiol group can be alkylated by reacting with alkyl halides in an S_N2 reaction to form thioethers (sulfides). masterorganicchemistry.com Due to the weak basicity of thiolates, the competing E2 elimination reaction is generally not a significant issue. masterorganicchemistry.com
The nucleophilicity of aromatic thiols can be influenced by substituents on the aromatic ring. Electron-donating groups tend to increase the electron density on the sulfur atom, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. researchgate.net
Reactions of the Biphenyl (B1667301) Core
The biphenyl core of this compound is an aromatic system that can undergo reactions typical of benzene (B151609) and its derivatives. The two phenyl rings are joined by a single bond, and the electronic properties of one ring can influence the reactivity of the other. youtube.com
Electrophilic Aromatic Substitution Reactions
The biphenyl system is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. rsc.orgpdx.edu The position of substitution is directed by the existing substituents on the rings. pearson.com
The phenyl group itself is considered a weak activator and an ortho-, para-director in EAS reactions. chemistrysteps.com This means that incoming electrophiles will preferentially add to the positions ortho or para to the other phenyl ring. The para position is often favored due to less steric hindrance. chemistrysteps.com
The presence of the propyl group and the thiol group further influences the regioselectivity of EAS reactions. The propyl group is an alkyl group, which is also an activating and ortho-, para-directing group. mnstate.edu The thiol group's effect is more complex; while the sulfur atom has lone pairs that can be donated to the ring (activating, ortho-, para-directing), its electronegativity can also withdraw electron density (deactivating).
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. rsc.orgmnstate.edu
The interplay between the directing effects of the phenyl, propyl, and thiol groups determines the final substitution pattern on the biphenyl core.
Metal-Mediated Transformations
The biphenyl scaffold can participate in various metal-mediated cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions often utilize transition metal catalysts, such as palladium or copper. rsc.orgnih.gov
Examples of relevant metal-mediated transformations include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. rsc.org A biphenyl halide derivative could be coupled with a boronic acid to form more complex biaryl structures.
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. rsc.org
C-S Cross-Coupling: Palladium-catalyzed reactions can be used to form aryl thioethers by coupling thiols with aryl halides. nih.govorganic-chemistry.orgacs.org This is a direct method for synthesizing compounds similar to the target molecule. The choice of ligand is crucial for the success of these reactions, with both monophosphine and bidentate phosphine (B1218219) ligands being employed. nih.govucl.ac.uk
These metal-catalyzed reactions provide versatile synthetic routes to modify the biphenyl core of this compound, allowing for the introduction of a wide range of functional groups.
Kinetics and Mechanisms of Biphenyl-Thiol Reactions
The rates and mechanisms of reactions involving biphenyl thiols are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts.
The kinetics of thiol-ene reactions, a type of addition reaction, have been studied, showing that the reaction speed can be influenced by the specific "ene" functional group involved. researchgate.net For instance, thiol-norbornene reactions have been observed to be very rapid. researchgate.net
In nucleophilic aromatic substitution reactions involving thiolate anions, the reaction often proceeds via a rate-limiting S_NAr nucleophilic attack. nih.gov The kinetics of such reactions can be described by second-order rate constants. nih.gov
The kinetics of thiol-disulfide exchange reactions are also of significant interest. While the non-catalyzed reaction can be slow, enzymes can accelerate the process by orders of magnitude. nih.gov The rate of these exchange reactions is dependent on the pH of the medium. nih.gov
The mechanism of metal-catalyzed cross-coupling reactions, such as C-S coupling, involves a catalytic cycle with steps like oxidative addition, transmetalation (in the case of Suzuki or Negishi coupling), and reductive elimination. nih.gov The efficiency of these reactions can be affected by the formation of off-cycle resting states of the catalyst. ucl.ac.uk
The study of reaction kinetics and mechanisms provides a deeper understanding of the factors that control the chemical transformations of this compound, enabling the optimization of reaction conditions for desired outcomes.
Future Research Directions and Emerging Paradigms for 4 Propyl 1,1 Biphenyl 4 Thiol
Exploration of Novel Synthetic Strategies
The synthesis of functionalized biphenyls is a well-established field, with several powerful cross-coupling reactions available. rsc.org Future research into the synthesis of 4'-Propyl-[1,1'-biphenyl]-4-thiol will likely focus on optimizing these methods for efficiency, scalability, and sustainability.
Key synthetic methodologies that warrant further exploration include the Suzuki-Miyaura and Stille cross-coupling reactions. rsc.org These palladium-catalyzed reactions are renowned for their tolerance of a wide range of functional groups and have been successfully used to create various biphenyl (B1667301) scaffolds. rsc.orgmdpi.com Research could focus on developing novel catalyst systems, perhaps utilizing more earth-abundant metals or nanoparticle catalysts, to improve yields and reduce costs. beilstein-journals.org Another promising avenue is the refinement of C-H activation strategies, which would allow for the direct functionalization of biphenyl precursors, thereby avoiding multiple pre-functionalization steps and making the synthesis more atom-economical. beilstein-journals.org
Furthermore, flow chemistry presents a paradigm shift for synthesizing such specialty chemicals. Adapting the synthesis of this compound to a continuous flow process could lead to higher throughput, better process control, and enhanced safety compared to traditional batch methods.
| Synthetic Reaction | Catalyst/Reagents | Potential Advantages for this compound Synthesis |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance, commercially available starting materials. rsc.org |
| Stille Coupling | Palladium catalyst, Organotin reagent | Mild reaction conditions, suitable for complex molecule synthesis. rsc.org |
| Ullmann Reaction | Copper catalyst | A classic method for biaryl synthesis, potentially lower cost. rsc.orgmdpi.com |
| C-H Activation | Transition metal catalysts (e.g., Pd(OAc)₂) | Increased atom economy, reduced number of synthetic steps. beilstein-journals.org |
Advanced Characterization Techniques for Dynamic Processes
Future research will necessitate the use of advanced, in-situ characterization techniques to probe the formation and behavior of these SAMs in real-time. High-speed scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can provide direct visualization of the self-assembly process, revealing how the propyl chains interact and influence the final monolayer structure. nih.govacs.org
Moreover, techniques like X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (IRRAS) will continue to be vital for determining the chemical composition, molecular orientation, and bonding at the surface. researchgate.netabo.firesearchgate.net A particularly exciting area of future research is the study of dynamic responses to external stimuli. For instance, investigating how the structure of a this compound SAM changes with temperature, solvent environment, or an applied electric field could reveal novel phase transitions or switching behaviors. nih.gov
Building on work with BPT, another key dynamic process to investigate is the conversion of a cross-linked SAM of this compound into a carbon nanomembrane (CNM) through electron or light-induced polymerization followed by annealing. oaepublish.comfrontiersin.org Advanced characterization would be essential to understand how the propyl group affects the cross-linking efficiency and the properties of the resulting ultrathin carbon material. frontiersin.orguj.edu.pl
| Characterization Technique | Information Gained | Relevance to this compound |
| Scanning Tunneling Microscopy (STM) | Atomic/molecular resolution imaging of surface topography and electronic states. | Directly visualizing the packing and ordering of SAMs, identifying defects. nih.govacs.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of surface species. | Confirming monolayer formation, assessing chemical integrity and bonding to the substrate. nih.govabo.fi |
| Reflection-Absorption IR Spectroscopy (IRRAS) | Vibrational modes of adsorbed molecules. | Determining molecular orientation and conformation within the SAM. researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Electrical properties of the monolayer/electrode interface. | Characterizing the barrier properties and electron transfer kinetics of the SAM. researchgate.net |
Computational Design of Functional Biphenyl-Thiol Materials
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of molecular materials. whiterose.ac.uk For this compound, DFT can provide profound insights into how the propyl functionalization impacts its electronic structure, conformational preferences, and interaction with surfaces. researchgate.net
Future computational studies should focus on several key areas. Firstly, modeling the self-assembly process on different substrates (e.g., Au(111), Ag(111)) can predict the most stable monolayer structures and help interpret experimental data from techniques like STM. researchgate.net These models can elucidate the subtle interplay between molecule-substrate interactions and the intermolecular van der Waals forces influenced by the propyl groups.
Secondly, computational design can be used to screen the potential of this compound for applications in molecular electronics. rsc.orgchalcogen.ro By calculating the electronic transport properties of a single-molecule junction, researchers can predict its conductance, switching behavior, and thermoelectric properties. researchgate.netacs.orgaip.org These calculations can guide the design of molecules with optimized performance for specific electronic functions. For example, simulations can explore how twisting the biphenyl rings affects conductance or how the propyl group modifies the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi level of the electrodes. chalcogen.roacs.org
Finally, multiscale modeling approaches could bridge the gap between single-molecule properties and the behavior of larger ensembles, providing a more complete picture of device performance.
Integration into Hybrid Organic-Inorganic Systems
The true potential of this compound may be realized in its integration into hybrid organic-inorganic materials, where it can serve as a molecular bridge between disparate components. The thiol headgroup provides a robust anchor to metal surfaces, while the propyl tail offers a nonpolar interface that can be tailored for specific interactions. oaepublish.com
One emerging paradigm is the use of such molecules to functionalize the surface of inorganic nanoparticles, such as semiconductor quantum dots (QDs) or plasmonic metal nanoparticles. acs.org By forming a SAM on the nanoparticle surface, this compound could be used to control their solubility in organic solvents, prevent aggregation, and mediate energy or charge transfer to other components in a hybrid device, such as a light-harvesting system or a sensor. acs.orgscience.gov The length and nature of the alkyl group (in this case, propyl) can be critical in tuning the distance and electronic coupling between the inorganic core and its environment.
Another promising direction is the incorporation of this compound as a linker in metal-organic frameworks (MOFs) or coordination nanosheets. biointerfaceresearch.com While most MOFs use carboxylate linkers, the use of thiol-terminated linkers could open up new synthetic possibilities and create materials with novel electronic or catalytic properties. The biphenyl unit provides a rigid, conjugated spacer, and the propyl group could influence the pore environment or the framework's interaction with guest molecules.
Furthermore, the development of purely hybrid nanofibers from organo-bis-silylated biphenyl precursors suggests a future where this compound, perhaps modified with silane (B1218182) groups, could be a building block for novel fibrous materials created through sol-gel and electrospinning techniques. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes and purification challenges for 4'-Propyl-[1,1'-biphenyl]-4-thiol?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling to construct the biphenyl backbone, followed by thiolation. Protective groups (e.g., tert-butyl) are often employed to prevent undesired side reactions during sulfur introduction . Purification challenges arise due to thiol oxidation; inert atmosphere techniques (e.g., Schlenk lines) and chromatography under degassed solvents are critical. Impurities such as disulfide byproducts require careful monitoring via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and purity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography (using SHELXL ) resolves structural details, particularly the orientation of the propyl and thiol groups. For surface-bound applications, X-ray Photoelectron Spectroscopy (XPS) validates monolayer formation by detecting sulfur binding energies .
Q. How is this compound applied in surface science?
- Methodological Answer : The compound forms self-assembled monolayers (SAMs) on gold or silver substrates. Deprotection of precursor molecules (e.g., via acid hydrolysis) is required to expose the thiol group for surface anchoring . SAM quality is assessed using ellipsometry for thickness and contact angle measurements for hydrophobicity.
Advanced Research Questions
Q. How can synthetic yields and purity be improved for this compound?
- Methodological Answer : Optimize protective group strategies (e.g., tert-butyl instead of trifluoromethyl for better stability ) and employ Pd-catalyzed cross-coupling under microwave irradiation to reduce reaction time. Purification via recrystallization in hexane/ethyl acetate mixtures minimizes disulfide formation. Monitor intermediates using in-situ FTIR to identify oxidation-prone stages .
Q. What strategies are used to design derivatives of this compound with tailored electronic properties?
- Methodological Answer : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the para position of the biphenyl ring to modulate SAM conductivity. Density Functional Theory (DFT) calculations predict electronic effects, while cyclic voltammetry validates changes in redox potentials . Substituent steric effects are analyzed via molecular dynamics simulations .
Q. How can contradictions in SAM stability data be resolved?
- Methodological Answer : Contradictions often arise from substrate roughness or ambient oxidation. Standardize substrate preparation (e.g., template-stripped gold) and use AFM to quantify defect density. Compare SAM stability under inert vs. ambient conditions using XPS to track sulfur oxidation states . Statistical meta-analysis of published data identifies outliers due to methodological variability .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens binding affinities to receptors like cytochrome P450. MD simulations (GROMACS) assess binding stability in aqueous environments. Pair with experimental validation via Surface Plasmon Resonance (SPR) to correlate computational predictions with empirical dissociation constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
